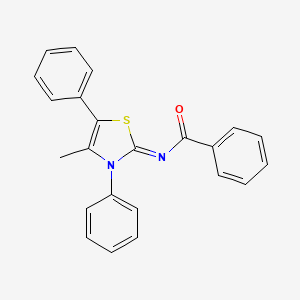

N-(4-Methyl-3,5-diphenyl-3H-thiazol-2-ylidene)-benzamide

Description

Properties

CAS No. |

1011794-29-8 |

|---|---|

Molecular Formula |

C23H18N2OS |

Molecular Weight |

370.5 g/mol |

IUPAC Name |

N-(4-methyl-3,5-diphenyl-1,3-thiazol-2-ylidene)benzamide |

InChI |

InChI=1S/C23H18N2OS/c1-17-21(18-11-5-2-6-12-18)27-23(25(17)20-15-9-4-10-16-20)24-22(26)19-13-7-3-8-14-19/h2-16H,1H3 |

InChI Key |

WCXNUUDVDSNLSW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=NC(=O)C2=CC=CC=C2)N1C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyl-3,5-diphenyl-3H-thiazol-2-ylidene)-benzamide typically involves the condensation of 4-methyl-3,5-diphenylthiazol-2-amine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyl-3,5-diphenyl-3H-thiazol-2-ylidene)-benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives, including N-(4-Methyl-3,5-diphenyl-3H-thiazol-2-ylidene)-benzamide, exhibit significant anticancer properties. The compound has been shown to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, a study indicated that thiazole derivatives can modulate key signaling pathways involved in cancer progression, making them promising candidates for further development as anticancer agents .

Antimicrobial Properties

this compound also displays antimicrobial activity against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria has been documented, suggesting potential use in treating bacterial infections. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Material Science

Organic Photovoltaics

In material science, this compound has been explored as a component in organic photovoltaic devices. Its electronic properties make it suitable for use as an electron donor or acceptor in organic solar cells. Research has indicated that incorporating this compound can enhance the efficiency of energy conversion by improving charge transport and reducing recombination losses in the active layer of solar cells .

Polymer Additives

The compound is also being investigated as an additive in polymer formulations to improve thermal stability and mechanical properties. Its incorporation into polymer matrices can lead to enhanced performance characteristics, such as increased tensile strength and resistance to degradation under thermal stress .

Chemical Probes in Biological Research

Fluorescent Probes

this compound has potential applications as a fluorescent probe for biological imaging. Its unique structural features allow for the development of derivatives that can selectively bind to specific biomolecules or cellular structures. This capability is crucial for visualizing biological processes in real-time and understanding cellular dynamics at the molecular level .

Enzyme Inhibition Studies

The compound has also been utilized in enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways related to cancer and infectious diseases. By serving as a selective inhibitor, it enables researchers to elucidate the roles of specific enzymes and their contributions to disease mechanisms .

Summary Table of Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Induction of apoptosis, cell cycle arrest |

| Antimicrobial properties | Disruption of cell wall synthesis | |

| Material Science | Organic photovoltaics | Enhanced energy conversion efficiency |

| Polymer additives | Improved thermal stability and mechanical properties | |

| Biological Research | Fluorescent probes | Real-time imaging of biological processes |

| Enzyme inhibition studies | Selective inhibition for understanding disease mechanisms |

Mechanism of Action

The mechanism of action of N-(4-Methyl-3,5-diphenyl-3H-thiazol-2-ylidene)-benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Thiadiazole Derivatives

- Compound 6 (N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide): Structure: Replaces the thiazole core with a thiadiazole ring and incorporates an isoxazole substituent. Molecular Weight: 348.39 g/mol (lighter than the target compound due to fewer aromatic substituents). Key Data: Melting point = 160°C; IR shows C=O stretch at 1606 cm⁻¹; ^1H-NMR aromatic protons at δ 7.36–8.13 ppm .

Compound 8a (N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide) :

- Structure : Contains a pyridine-acetyl substituent instead of diphenyl groups.

- Molecular Weight : 414.49 g/mol; IR shows dual C=O stretches at 1679 and 1605 cm⁻¹ .

- Comparison : The acetyl-pyridine moiety enhances hydrogen-bonding capacity, which may improve solubility relative to the target compound.

Triazole and Imidazolidine Derivatives

- Compound A0071016 (Triazole-Benzamide Derivative) :

- Structure : Features a triazole core with thiophene and phenylethyl substituents.

- Molecular Formula : C34H30N6O2S2 (higher molecular weight = 642.76 g/mol).

- Comparison : The triazole ring introduces additional nitrogen atoms, increasing polarity (PSA = ~62.6 vs. 62.6 for the target compound), but the extended aromatic system raises logP significantly .

Dimethylamino-Acryloyl Derivatives

- Compound 4g (N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide): Structure: Includes a dimethylamino-acryloyl group, introducing basicity and conjugation. Molecular Weight: 392.48 g/mol; IR shows C=O stretches at 1690 and 1638 cm⁻¹ . Comparison: The dimethylamino group enhances water solubility, contrasting with the purely aromatic substituents of the target compound.

Physicochemical Properties

| Property | Target Compound | Compound 6 | Compound 8a | Compound 4g |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 370.47 | 348.39 | 414.49 | 392.48 |

| logP | 5.255 | ~3.5 (estimated) | ~4.0 (estimated) | ~3.8 (estimated) |

| PSA (Ų) | 62.6 | ~80 (estimated) | ~90 (estimated) | ~85 (estimated) |

| Key Functional Groups | Thiazole, Benzamide | Thiadiazole, Isoxazole | Thiadiazole, Pyridine | Thiadiazole, Acryloyl |

Biological Activity

N-(4-Methyl-3,5-diphenyl-3H-thiazol-2-ylidene)-benzamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications in various therapeutic areas.

- Molecular Formula : C23H18N2OS

- Molar Mass : 370.47 g/mol

Synthesis

The synthesis of this compound typically involves the condensation reaction between thiazole derivatives and benzamide under controlled conditions. The reaction pathway often requires specific catalysts and solvents to enhance yield and purity.

Antitumor Activity

Recent studies have highlighted the antitumor properties of thiazole derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation in various cancer lines:

These findings suggest that the compound may interact with specific cellular pathways involved in cancer progression.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial activity . In vitro studies indicate that it exhibits significant activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Standard |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Norfloxacin |

| Escherichia coli | 64 µg/mL | Norfloxacin |

This antimicrobial potential is attributed to the presence of the thiazole moiety, which enhances membrane permeability and disrupts bacterial cell walls.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the thiazole ring and the phenyl groups significantly influence biological activity. For instance:

- Substituents on the Phenyl Ring : Electron-donating groups enhance anticancer activity.

- Positioning of Methyl Groups : The position of methyl groups on the thiazole ring affects both solubility and bioavailability.

Case Studies

- Case Study 1: Antitumor Efficacy

- Case Study 2: Antimicrobial Testing

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N-(4-Methyl-3,5-diphenyl-3H-thiazol-2-ylidene)-benzamide?

- Methodological Answer : Synthesis typically involves coupling substituted benzamides with thiazole precursors. Key steps include:

- Amide bond formation : Use coupling agents like EDCI or HOBt to facilitate condensation between carboxylic acid derivatives and amines .

- Thiazole ring closure : Employ bases such as K₂CO₃ in ethanol or DMF under reflux (80–100°C) for 6–12 hours .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction yields compared to non-polar alternatives .

- Critical Parameters : Reaction time and temperature significantly impact purity; extended heating (>12 hours) may lead to decomposition .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include:

- Aromatic protons (δ 7.2–8.1 ppm, multiplet) from phenyl and benzamide groups.

- Thiazole methyl group (δ 2.5 ppm, singlet) .

- IR : Stretching vibrations for C=O (amide I band, ~1650 cm⁻¹) and C=N (thiazole, ~1600 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Standardized assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and positive controls to minimize variability .

- Structural verification : Confirm compound purity via HPLC (>95%) and crystallography to rule out degradation products .

- Dose-response studies : Perform IC₅₀ determinations across multiple concentrations (e.g., 1–100 µM) to validate potency thresholds .

- Case Study : Antimicrobial activity discrepancies may arise from differences in bacterial strain susceptibility; use CLSI guidelines for reproducibility .

Q. What computational and experimental strategies elucidate the structure-activity relationship (SAR) of thiazole derivatives?

- Methodological Answer :

- Molecular docking : Model interactions with targets (e.g., kinases, bacterial enzymes) using AutoDock Vina to prioritize substituents .

- SAR libraries : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on benzamide) to assess electronic effects .

- Crystallography : Resolve X-ray structures to correlate thiazole ring conformation (e.g., planar vs. puckered) with bioactivity .

Q. How can researchers address challenges in crystallizing This compound for structural analysis?

- Methodological Answer :

- Solvent screening : Use vapor diffusion with mixed solvents (e.g., DCM/methanol) to improve crystal quality .

- Temperature gradients : Slow cooling (0.5°C/hour) from saturated solutions enhances lattice formation .

- Refinement tools : Apply SHELXL for high-resolution data to model disorder in phenyl rings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.